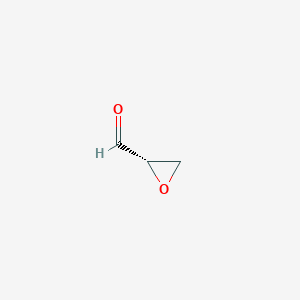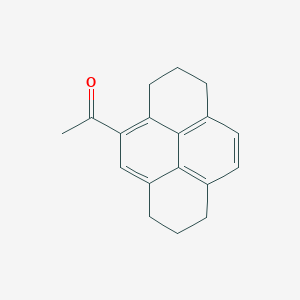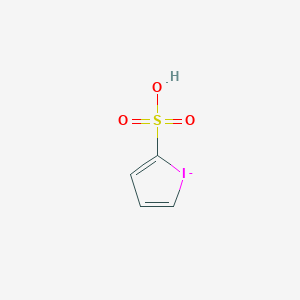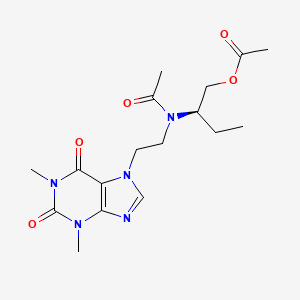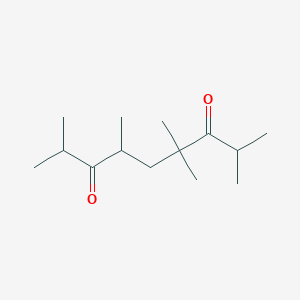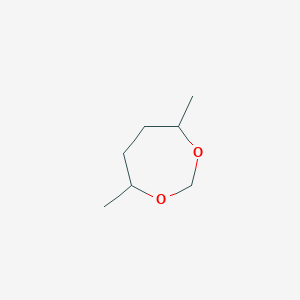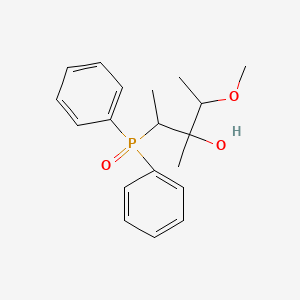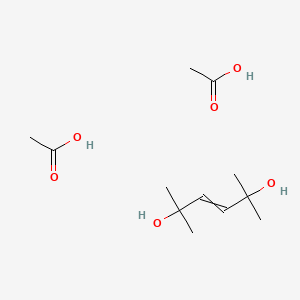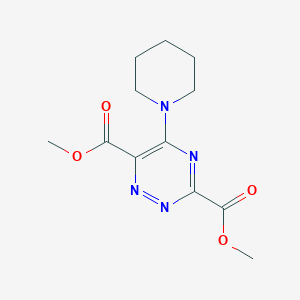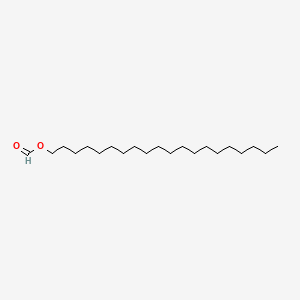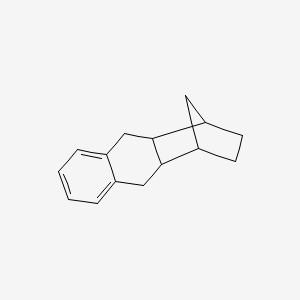![molecular formula C7H13BrMgSi B14480096 Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- CAS No. 67781-10-6](/img/structure/B14480096.png)
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- is an organometallic compound that features a magnesium atom bonded to a bromo[4-(trimethylsilyl)-3-butynyl] group. This compound is part of the Grignard reagents family, which are widely used in organic synthesis for forming carbon-carbon bonds. The presence of the trimethylsilyl group imparts unique properties to the compound, making it valuable in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- can be synthesized through the reaction of 4-(trimethylsilyl)-3-butynyl bromide with magnesium in an anhydrous ether solvent. The reaction typically proceeds as follows:
- Dissolve magnesium turnings in anhydrous ether.
- Add 4-(trimethylsilyl)-3-butynyl bromide dropwise to the magnesium suspension.
- Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete.
The reaction conditions require careful control of temperature and exclusion of moisture to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The reaction is typically carried out in large reactors equipped with temperature and pressure control systems.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in substitution reactions with halides.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common electrophiles that react with this Grignard reagent.
Halides: Alkyl and aryl halides can undergo substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted Alkanes and Alkenes: Result from substitution and coupling reactions.
Wissenschaftliche Forschungsanwendungen
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- has several applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds in the synthesis of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a reagent in catalytic processes for the production of fine chemicals.
Wirkmechanismus
The mechanism of action of magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound. The molecular targets include carbonyl groups, halides, and other electrophilic species, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-
- Trimethylsilylethynylmagnesium bromide
- Other Grignard Reagents : Such as phenylmagnesium bromide, methylmagnesium bromide.
Uniqueness
Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and selectivity. This makes it particularly useful in reactions where steric hindrance and protection of functional groups are crucial.
Eigenschaften
CAS-Nummer |
67781-10-6 |
|---|---|
Molekularformel |
C7H13BrMgSi |
Molekulargewicht |
229.47 g/mol |
IUPAC-Name |
magnesium;but-1-ynyl(trimethyl)silane;bromide |
InChI |
InChI=1S/C7H13Si.BrH.Mg/c1-5-6-7-8(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
BXKGPXPXDVZLCO-UHFFFAOYSA-M |
Kanonische SMILES |
C[Si](C)(C)C#CC[CH2-].[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


